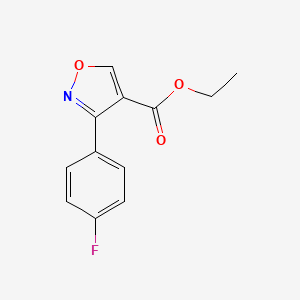

3-(4-Fluorophenyl)-4-isoxazolecarboxylic acid ethyl ester

Description

3-(4-Fluorophenyl)-4-isoxazolecarboxylic acid ethyl ester (CAS: 159693-06-8) is a fluorinated isoxazole derivative with the molecular formula C₁₃H₁₂FNO₃ and a molar mass of 249.24 g/mol. It features a 4-fluorophenyl group at position 3 of the isoxazole ring and an ethyl ester moiety at position 4. This compound is synthesized for applications in medicinal chemistry and agrochemical research, leveraging the fluorine atom's electronegativity to modulate reactivity and bioavailability .

Properties

IUPAC Name |

ethyl 3-(4-fluorophenyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-17-14-11(10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECCSPHHKVUNMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CON=C1C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-4-isoxazolecarboxylic acid ethyl ester typically involves the reaction of 4-fluorobenzoyl chloride with ethyl isoxazole-4-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-4-isoxazolecarboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted isoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its bioactive properties , including:

- Antimicrobial Activity : Studies have shown that isoxazole derivatives exhibit significant antimicrobial effects against pathogens such as Mycobacterium tuberculosis. The presence of the fluorophenyl group enhances the compound's interaction with biological targets, making it a candidate for drug development against resistant strains .

- Anti-inflammatory Effects : Research indicates that derivatives of isoxazole can inhibit enzymes involved in inflammatory pathways, suggesting their potential use in developing anti-inflammatory medications.

- Anticancer Activity : The ability of this compound to bind to various biological targets suggests its potential in cancer treatment. Molecular docking studies have indicated strong affinities for specific enzyme active sites, which could lead to competitive inhibition of enzymes essential for tumor growth .

Agricultural Applications

The compound has been explored for its effectiveness in combating endoparasites in veterinary medicine. Its derivatives are noted for their potential to control parasitic infections, which is crucial for livestock health and agricultural productivity .

Materials Science

In materials science, ethyl this compound serves as a building block for synthesizing novel materials. Its unique chemical structure allows it to be utilized in creating polymers and coatings with specific properties tailored for industrial applications .

Case Study 1: Antimicrobial Properties

A study conducted on various isoxazole derivatives, including this compound, demonstrated significant activity against Mycobacterium tuberculosis. The study highlighted that compounds with similar structural features exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, indicating their potential as alternative therapeutic agents.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory properties of isoxazole derivatives, the compound was shown to reduce inflammation markers in vitro. The results suggested that it could be developed into a therapeutic agent for treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4-isoxazolecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The isoxazole ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole Derivatives with Fluorophenyl and Substituent Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

Substituent Effects: The trifluoromethyl (-CF₃) group in 1159978-87-6 increases molecular weight by ~54 g/mol compared to the target compound, enhancing hydrophobicity and metabolic stability . Methyl (-CH₃) substituents (e.g., 954230-39-8) slightly elevate melting points (58–59°C) due to improved crystallinity .

Functional Group Impact: Nitro-furyl substituents (e.g., 22996-99-2) introduce mutagenic risks, as shown in bacterial assays (10 µg/L inhibition in E. coli) . This limits their use in pharmaceuticals compared to the non-mutagenic target compound.

Non-Isoxazole Fluorophenyl Esters

Compounds like (E)-3-(4-Fluorophenyl)-2-butenoic acid ethyl ester (69% yield) and (Z)-isomer (10% yield) from highlight:

- Stereochemical Influence : The E/Z isomerism in α,β-unsaturated esters affects reactivity and biological activity. For example, the E-isomer predominates in synthesis due to lower steric hindrance .

- Fluorine Positioning: The 4-fluorophenyl group in these esters enhances metabolic resistance compared to non-fluorinated analogs, similar to the target isoxazole derivative .

Heterocyclic Variants with Fluorophenyl Groups

- Pyrazole Derivatives : 3-(4-Fluorophenyl)-5-(4-nitrophenyl)-2-(pyrrolidin-1-yl)pyrazole-1-carboxylic acid ethyl ester () exhibits diastereomer formation (87:13 dr), emphasizing the role of heterocyclic cores in stereochemical outcomes .

- Thiophene Analogs: 2-[(4-Chloro-3-methyl-isoxazole-5-carbonyl)-amino]-4-phenyl-thiophene-3-carboxylic acid ethyl ester (CAS: 899525-68-9) demonstrates hybrid heterocyclic systems, which may offer unique solubility profiles .

Biological Activity

3-(4-Fluorophenyl)-4-isoxazolecarboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its ability to participate in various molecular interactions, including hydrogen bonding. The presence of the fluorophenyl group enhances the compound's binding affinity to biological targets, contributing to its pharmacological profile.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, modulating their activity and influencing various biochemical pathways. This mechanism is crucial for its potential therapeutic effects.

- Target Interaction : The fluorophenyl group increases the compound's affinity for certain receptors or enzymes, enhancing its efficacy in biological systems.

Biological Activities

The biological activities of this compound have been investigated in several studies, revealing a range of effects:

- Antiviral Activity : Research indicates that isoxazole derivatives can inhibit viral proteases, suggesting potential use in antiviral therapies. For instance, compounds similar to this compound have shown inhibitory effects against SARS-CoV proteases .

- Immunomodulatory Effects : Some studies have demonstrated that isoxazole derivatives exhibit immunosuppressive properties. These compounds can modulate immune responses, which may be beneficial in treating autoimmune diseases .

- Anticancer Properties : Isoxazole-containing compounds have shown promise in cancer therapy due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of viral proteases | |

| Immunomodulatory | Modulation of immune responses | |

| Anticancer | Induction of apoptosis |

Case Study: Antiviral Activity Against SARS-CoV

In a study examining the antiviral properties of isoxazole derivatives, this compound was tested for its ability to inhibit the SARS-CoV 3CL protease. The findings indicated that the compound exhibited a significant inhibitory effect with an IC50 value indicating potency comparable to established antiviral agents .

Q & A

Q. What are the common synthetic routes for 3-(4-Fluorophenyl)-4-isoxazolecarboxylic acid ethyl ester, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of β-keto esters with hydroxylamine derivatives. A key step involves coupling the 4-fluorophenyl moiety to the isoxazole ring using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) for regioselectivity . Optimization includes:

- Temperature : 80–100°C for cyclization efficiency.

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl halide coupling.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester .

Table 1 : Example reaction conditions and yields from literature:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 80 | 72 | |

| PdCl₂(dppf) | THF | 100 | 68 |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows peaks at δ 1.35 (t, 3H, CH₂CH₃), 4.35 (q, 2H, OCH₂), 7.25–7.60 (m, 4H, fluorophenyl) .

- X-ray crystallography : Used to confirm the planar isoxazole ring and dihedral angle between the fluorophenyl and ester groups (e.g., ~15° in analogous structures) .

- Mass spectrometry : ESI-MS m/z 283.68 [M+H]⁺ matches molecular formula C₁₃H₁₁ClFNO₃ .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the fluorophenyl-isoxazole scaffold in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the fluorine atom on the phenyl ring, which activates the isoxazole C-5 position for nucleophilic attack. Key parameters:

- Electrostatic potential maps : Highlight electron-deficient regions.

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate stability under acidic conditions .

Note : Experimental validation via kinetic studies (e.g., SNAr reactions with amines) is recommended to reconcile computational predictions .

Q. How do researchers address discrepancies in reported biological activity data for fluorophenyl-isoxazole derivatives?

- Methodological Answer : Contradictions often arise from:

- Purity : Impurities in ester hydrolysis products (e.g., free carboxylic acid) can skew bioassay results. Validate purity via HPLC (≥95%) .

- Assay conditions : Varying pH or solvent polarity (e.g., DMSO vs. aqueous buffer) alters solubility and activity. Standardize protocols using USP guidelines.

- Structural analogs : Compare activity of 3-(3-fluorophenyl) vs. 3-(4-fluorophenyl) derivatives to isolate positional effects .

Specialized Methodological Considerations

Q. What strategies improve solubility for in vitro studies of this lipophilic compound?

- Methodological Answer :

- Co-solvents : Use 10% DMSO in PBS for cell-based assays.

- Micellar systems : Encapsulate with poloxamers (e.g., Pluronic F-68) to enhance aqueous dispersion .

Table 2 : Solubility in common solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 50 |

| Ethanol | 15 |

| Water | <0.1 |

Q. How is the ester hydrolyzed to the free carboxylic acid for structure-activity relationship (SAR) studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.